molecular formula C12H16N2O2S2 B2580555 3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 749902-04-3

3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2580555
CAS No.: 749902-04-3
M. Wt: 284.39
InChI Key: HBMYCCGGAPVGQR-UHFFFAOYSA-N
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Description

3-(3-Methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidinone derivative characterized by a 3-methoxypropyl substituent at position 3, methyl groups at positions 5 and 6, and a sulfanylidene moiety at position 2. Thieno[2,3-d]pyrimidinones are heterocyclic scaffolds of significant interest in medicinal chemistry due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors . Its synthesis likely follows established routes for thieno[2,3-d]pyrimidinones, involving cyclization of thiourea derivatives or substitution reactions at the 2- and 3-positions .

Properties

IUPAC Name

3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-7-8(2)18-10-9(7)11(15)14(12(17)13-10)5-4-6-16-3/h4-6H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMYCCGGAPVGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)CCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5,6-dimethyl-2-thioxo-1,2-dihydropyrimidin-4-one with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl or aryl halides, potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various alkyl or aryl derivatives

Mechanism of Action

Comparison with Similar Compounds

Table 2: Calculated Properties of Select Analogs

Compound Name H-Bond Acceptors H-Bond Donors Calculated LogP
Target Compound 4 1 ~2.8 (estimated)
3-Ethyl-5,6-dimethyl () 3 0 ~3.9
3-(2,4-Dimethylphenyl) () 2 1 ~3.5
3-Amino-2-aminomethyl () 5 2 ~1.2

Structure-Activity Relationships (SAR)

  • Position 3 : Bulky substituents (e.g., isopropyl, ) enhance antifungal activity but may reduce solubility. The methoxypropyl group balances steric bulk and hydrophilicity.
  • Position 2 : Sulfanylidene/sulfanyl groups are essential for hydrogen bonding; replacing sulfur with oxygen (e.g., oxo analogs) diminishes activity .
  • 5,6-Dimethyl Groups : These substituents optimize steric fit in hydrophobic enzyme pockets, as seen in H1 antagonists ().

Biological Activity

3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family. Its unique structure, characterized by a thieno[2,3-d]pyrimidin-4-one core with specific substituents, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C12_{12}H16_{16}N2_2O2_2S2_2, with a molecular weight of approximately 245.33 g/mol. The structural features include:

  • Thieno[2,3-d]pyrimidin-4-one core : This heterocyclic structure is known for various biological activities.
  • Methoxypropyl group : Contributes to lipophilicity and may influence bioactivity.
  • Dimethyl and sulfanylidene groups : These functional groups are associated with various pharmacological properties.

Antitumor Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant antitumor properties. In a study evaluating several derivatives, including this compound:

  • Inhibition of Tumor Cells : The compound displayed notable cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the proliferation of MDA-MB-231 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents .

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for antimicrobial properties. In vitro studies demonstrated that related compounds exhibited:

  • Antibacterial and Antimycobacterial Activity : Compounds within this class showed significant inhibition against both Gram-positive and Gram-negative bacteria as well as mycobacterial strains . The presence of specific substituents influenced their effectiveness.

Structure-Activity Relationship (SAR)

A detailed analysis of SAR revealed that:

  • Electron-withdrawing Groups : The introduction of electron-withdrawing substituents generally enhanced the cytotoxic activity against breast cancer cells .
  • Substituent Positioning : The position of substituents on the thieno[2,3-d]pyrimidine ring significantly impacts biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies:

  • Reaction of Thiophene and Pyrimidine Precursors : Utilizing microwave irradiation techniques to enhance yields.
  • Utilization of Triethylamine as a Catalyst : This approach has been shown to improve reaction efficiency.

Summary of Synthesis Routes

Synthesis MethodKey StepsYield
Microwave IrradiationReaction with thiophene derivativesUp to 95%
Conventional HeatingReaction in dried isopropyl alcoholVaries

Study 1: Cytotoxicity Against MDA-MB-231 Cells

In a recent study focused on the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives:

  • Compound Efficacy : 3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanylidene demonstrated an IC50 of 27.6 μM against MDA-MB-231 cells .

Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial properties of similar compounds:

  • Minimum Inhibitory Concentration (MIC) : Significant antibacterial activity was recorded against both Escherichia coli and Staphylococcus aureus with MIC values indicating effective inhibition at low concentrations .

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